Macbecin I - 73341-72-7

Macbecin I

Catalog Number: EVT-253676
CAS Number: 73341-72-7
Molecular Formula: C30H42N2O8
Molecular Weight: 558.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Macbecin I, more commonly known as Macbecin I, is a naturally occurring benzoquinoid ansamycin antibiotic originally isolated from the fermentation broth of Nocardia sp. No. C-14919 (later reclassified as Actinosynnema pretiosum). [ [, ] ] This compound exhibits a broad spectrum of biological activities, including antitumor, antifungal, and insecticidal properties, making it a valuable tool in various scientific research fields. [ [, ] ] It serves as a crucial research tool for understanding cellular processes, particularly those involving heat shock protein 90 (Hsp90), a molecular chaperone vital for various cellular functions. [ [, ] ]

Synthesis Analysis
  • Convergent Strategies: These approaches aim to synthesize Macbecin I by independently preparing and subsequently coupling key fragments of the molecule. [ [, , , , , , , , ] ]

    • Fragment Coupling: A common strategy involves dividing the molecule into aromatic and ansa chain fragments, which are then connected through reactions like aldol condensation or higher-order cuprate additions. [ [, , , , , ] ]
    • Stereochemical Control: Achieving the correct stereochemistry at each chiral center is crucial. Strategies include asymmetric aldol reactions, chiral auxiliary-based approaches, and diastereoselective transformations. [ [, , , , , , ] ]
    • Late-Stage Functionalization: The sensitive benzoquinone moiety is often installed in the final stages of the synthesis through oxidation of a precursor. [ [, , , , , ] ]
  • Serial Sigmatropic Rearrangements: An alternative approach utilizes a series of sigmatropic rearrangements to construct the ansa chain framework of Macbecin I. [ [, ] ] This approach exploits the inherent reactivity of specific functional groups to facilitate ring formation and introduce stereochemical complexity.

Molecular Structure Analysis
  • Ansa Bridge Macrocycle: The molecule features a 19-membered macrocyclic ring known as the ansa bridge, which connects an aromatic unit to a complex aliphatic chain containing multiple functional groups and stereocenters. [ [, , , , , , ] ]
  • Benzoquinone Moiety: A key structural element is the benzoquinone ring, which plays a critical role in its biological activity by participating in redox reactions and forming interactions with target proteins. [ [, , , , , , , ] ]
  • Stereochemical Complexity: Macbecin I contains seven stereocenters, highlighting the importance of controlling stereochemistry during synthesis to obtain the biologically active enantiomer. [ [, , , , , ] ]
Mechanism of Action

Macbecin I's primary mechanism of action involves the inhibition of Hsp90. [ [, , , , ] ] This interaction disrupts Hsp90's chaperone activity, leading to the degradation of its client proteins, many of which are involved in cell growth and survival:

  • Hsp90 Binding: Macbecin I binds to the ATP-binding pocket of Hsp90, competing with ATP and preventing the conformational changes required for its chaperone function. [ [, , , , ] ]
  • Client Protein Degradation: Inhibition of Hsp90 leads to the ubiquitination and subsequent degradation of its client proteins, including key regulators of cell growth and survival, ultimately leading to cell cycle arrest and apoptosis in cancer cells. [ [, , , , ] ]
  • NQO1-Independent Activity: Unlike some other Hsp90 inhibitors, Macbecin I's antitumor activity is not solely dependent on NAD(P)H:quinone oxidoreductase (NQO1) expression, suggesting a broader therapeutic window. [ [] ]
Physical and Chemical Properties Analysis
  • Appearance: Macbecin I is typically isolated as a yellow powder. [ [] ]
  • Solubility: It exhibits limited solubility in water but dissolves readily in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO). [ [] ]
  • Stability: The benzoquinone moiety renders Macbecin I susceptible to degradation under certain conditions, particularly in the presence of reducing agents. [ [] ]
  • Spectroscopic Data: Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are routinely used to confirm its structure and purity. [ [, , , , , , ] ]
Applications
  • Cancer Research: Its potent Hsp90 inhibitory activity makes it a promising lead compound for developing novel anticancer agents. [ [, ] ] Precursor-directed biosynthesis and semi-synthetic modifications of Macbecin I have generated a library of analogues with enhanced potency and pharmacological properties. [ [] ]
  • Cell Biology: As a potent and specific Hsp90 inhibitor, it serves as a valuable probe for dissecting the complex roles of Hsp90 in various cellular processes, including protein folding, signal transduction, and stress response. [ [, , , , , ] ]
  • Chemical Biology: The total synthesis of Macbecin I and its analogues has driven the development of novel synthetic methodologies and strategies, expanding the toolbox for organic chemists. [ [, , , , , , , , , , ] ]
Future Directions
  • Development of Novel Therapeutics: Further optimization of Macbecin I analogues through medicinal chemistry efforts may lead to the discovery of clinically viable Hsp90 inhibitors with improved efficacy and safety profiles for treating various cancers. [ [] ]
  • Elucidation of Hsp90 Biology: Macbecin I and its derivatives can serve as valuable tools for further dissecting the intricate roles of Hsp90 in health and disease. This knowledge can be leveraged to identify novel therapeutic targets and develop strategies to modulate Hsp90 activity for therapeutic benefit. [ [, , , , , ] ]
  • Advancement of Synthetic Methodologies: The complex structure of Macbecin I continues to inspire the development of innovative synthetic strategies and methodologies. Further efforts in this area could lead to more efficient and sustainable approaches for synthesizing complex natural products and their analogues. [ [, , , , , , , , , , ] ]

Macbecin II

  • Compound Description: Macbecin II is a benzoquinoid ansamycin antibiotic produced by Nocardia sp. It is structurally similar to Macbecin I, but with a hydroquinone nucleus instead of a benzoquinone. Macbecin II also demonstrates antitumor activity against murine leukemia P388 in vivo [].
  • Relevance: Macbecin II is isolated from the same organism as Macbecin I and shares a very similar structure. The primary difference lies in the oxidation state of the aromatic core, with Macbecin II existing in a reduced hydroquinone form compared to the benzoquinone form of Macbecin I [].

Geldanamycin

  • Compound Description: Geldanamycin is a benzoquinoid ansamycin antibiotic with potent antitumor activity. It acts as an inhibitor of Hsp90, a molecular chaperone involved in the folding, stabilization, and function of many client proteins, including several involved in tumorigenesis. Geldanamycin binds to the ATP-binding pocket of Hsp90, disrupting its function [, ].

17-AAG (Tanespimycin)

  • Compound Description: 17-AAG (Tanespimycin) is a less toxic derivative of geldanamycin that also inhibits Hsp90. It has been investigated in clinical trials for cancer treatment [].
  • Relevance: 17-AAG is a synthetic derivative of Geldanamycin and, like Geldanamycin and Macbecin I, inhibits Hsp90. Its development as a less toxic analog of Geldanamycin underscores the interest in identifying potent yet safer Hsp90 inhibitors within the benzoquinone ansamycin class, to which Macbecin I belongs [].

17-DMAG (Alvespimycin)

  • Compound Description: 17-DMAG (Alvespimycin) is another less toxic derivative of geldanamycin, also evaluated in clinical trials as an Hsp90 inhibitor [].
  • Relevance: Like 17-AAG, 17-DMAG is a synthetically modified derivative of Geldanamycin, highlighting the efforts to optimize the therapeutic window of Geldanamycin-like Hsp90 inhibitors. These efforts further emphasize the relevance of Macbecin I as a potential alternative lead compound within this class of Hsp90 inhibitors [].

IPI-504

  • Compound Description: IPI-504 is a water-soluble analog of 17-AAG that inhibits Hsp90 and has entered clinical trials for cancer therapy [].
  • Relevance: Similar to other Geldanamycin derivatives, IPI-504 showcases the ongoing efforts to refine the pharmacological properties of Hsp90 inhibitors within this class. Its development further emphasizes the need for alternative lead compounds like Macbecin I, especially those with potentially improved safety and efficacy profiles [].

Herbimycin A

  • Compound Description: Herbimycin A is a benzoquinone ansamycin antibiotic with antitumor activity. It is structurally similar to macbecin I and geldanamycin [].
  • Relevance: Herbimycin A is structurally related to Macbecin I, sharing the core ansamycin framework and benzoquinone moiety. This structural similarity suggests a potential for overlapping biological activities and highlights the diversity within this class of natural products in terms of their structure-activity relationships [].

BHI-001

  • Compound Description: BHI-001 is a synthetic analog of macbecin I designed to lack the quinone moiety, aiming to reduce toxicity. It shows potent Hsp90 inhibitory activity with a Kd of 3 nM [].
  • Relevance: BHI-001 represents a significant step forward in improving the therapeutic potential of Macbecin I. By removing the quinone moiety, a known source of toxicity in Geldanamycin and its analogs, BHI-001 aims to achieve a safer profile while maintaining potent Hsp90 inhibitory activity, making it a promising candidate for further preclinical and clinical development [].

Ansamycin

  • Compound Description: Ansamycin refers to a broad class of antibiotics characterized by the presence of an aromatic ring connected to an aliphatic chain, forming a macrocyclic structure. This class includes compounds like geldanamycin, herbimycin A, and macbecin I, known for their potent antitumor and antibiotic activities [].
  • Relevance: Ansamycins encompass a diverse group of natural products, with Macbecin I being a prominent member. This classification highlights the shared structural framework and underscores the significance of exploring the chemical diversity within this class for discovering new and improved therapeutic agents [].
  • Compound Description: Curvularin is a natural product that, like Macbecin I, induces a distinct barrel-shaped morphology in the mitotic spindles of dividing sea urchin eggs. Structurally, it shares a 1,3-benzenediol system with long lipophilic side chains with Macbecin I [].
  • Relevance: Despite belonging to different structural classes, Curvularin's ability to induce similar mitotic spindle abnormalities as Macbecin I hints at a potential overlap in their mechanisms of action, at least within the context of affecting microtubule dynamics during cell division. This observation suggests a potential for identifying shared or synergistic biological activities between structurally diverse natural products [].

Properties

CAS Number

73341-72-7

Product Name

[(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

IUPAC Name

[(4E,6Z,8S,10E,12R,13S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

Molecular Formula

C30H42N2O8

Molecular Weight

558.7 g/mol

InChI

InChI=1S/C30H42N2O8/c1-16-10-9-11-17(2)29(35)32-23-15-21(33)14-22(25(23)34)27(38-7)20(5)13-24(37-6)28(39-8)19(4)12-18(3)26(16)40-30(31)36/h9-12,14-16,19-20,24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35)/b10-9-,17-11+,18-12+/t16-,19+,20-,24?,26?,27+,28-/m0/s1

InChI Key

PLTGBUPHJAKFMA-HXUNTIRESA-N

SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)C)OC(=O)N)C)C)OC)OC

Synonyms

geldanamycin, 6,17-didemethoxy-15-methoxy-6-methyl-11-O-methyl-, (6S,15R)-
macbecin I

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)C)OC(=O)N)C)C)OC)OC

Isomeric SMILES

C[C@H]1CC([C@H]([C@@H](/C=C(/C([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C=C([C@@H]1OC)C2=O)/C)C)OC(=O)N)\C)C)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.